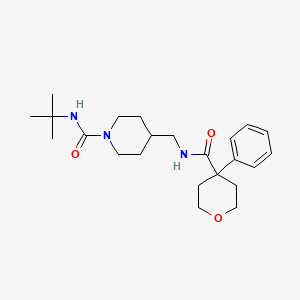

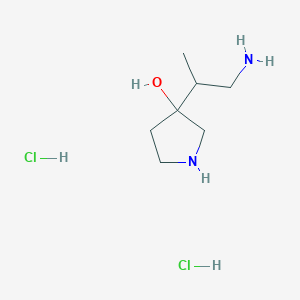

![molecular formula C19H20N4O3S B2512203 6-(pyrrolidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251704-86-5](/img/structure/B2512203.png)

6-(pyrrolidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives, which are structurally related to the compound of interest, has been explored through various methods. In one study, novel derivatives were synthesized using microwave irradiation, which is known for its efficiency and rapidity in chemical synthesis. The process involved the identification of the synthesized compounds through techniques such as (1)H NMR, single crystal X-ray diffraction, elemental analysis, or HRMS . Another approach to synthesizing related compounds involved the coupling of 3-substituted 1,2,4-triazole-5-diazonium salts with ethyl acetoacetate to afford 1,2,4-triazol-5-ylhydrazones. These intermediates were then reacted with dimethylformamide dimethyl acetal to yield 4-[2-(dimethylamino)-vinyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylates, which could be further condensed with primary amines to produce new pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-ones .

Molecular Structure Analysis

The molecular structure of the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives was confirmed using various analytical techniques. Single crystal X-ray diffraction provided detailed insights into the three-dimensional arrangement of atoms within the crystal lattice, which is crucial for understanding the compound's molecular geometry and potential interactions with biological targets or other chemicals .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was not explicitly detailed in the provided papers. However, the synthesis methods suggest that the compounds can participate in various chemical reactions, such as condensation with primary amines, which is a common reaction in heterocyclic chemistry and can lead to the formation of diverse derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives were characterized using a combination of (1)H NMR, elemental analysis, and HRMS. These techniques provide information on the purity, molecular weight, and structural integrity of the compounds. The herbicidal activity of some derivatives was also evaluated, indicating that these compounds could have practical applications in agriculture . Additionally, the biological activity of related thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]pyridine derivatives was assessed against various bacterial and fungal strains, revealing significant antimicrobial properties for some of the synthesized compounds .

科学的研究の応用

Antibacterial Activity

A study by Lahmidi et al. (2019) discusses the antibacterial activity of a similar compound, ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate. This compound demonstrated activity against Gram-positive and Gram-negative bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Antimalarial Potential

Karpina et al. (2020) investigated a library of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment for antimalarial properties. The study found that specific derivatives showed good in vitro antimalarial activity against Plasmodium falciparum (Karpina et al., 2020).

Antifungal and Antimicrobial Properties

Suresh et al. (2016) synthesized novel [1,2,4]triazolo[1,5-a]pyridine derivatives, which displayed significant antibacterial and antifungal activities against various microorganisms (Suresh et al., 2016).

Anti-HAV Activity

Shamroukh and Ali (2008) explored the antiviral activity of triazolo[4,3-b]pyridazine derivatives against hepatitis A virus (HAV), with some compounds showing promising effects (Shamroukh & Ali, 2008).

Biomedical Chemistry Applications

Gandikota et al. (2017) highlighted the importance of triazolopyridines in biomedical chemistry, particularly their antimicrobial, antiviral, anticonvulsant, and anticancer activities (Gandikota et al., 2017).

作用機序

Triazolopyridines

This compound is a type of triazolopyridine, which is a class of compounds that contain a triazole ring fused with a pyridine ring . Triazolopyridines are known to have diverse biological activities and are used in pharmaceutical and pesticide chemistry . They have been investigated as human 11β-hydroxysteroid dehydrogenase-type 1 inhibitors, P38 α mitogen-activated (MAP) kinase inhibitors, and effective antimalarial agents .

特性

IUPAC Name |

2-[(4-ethenylphenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-2-15-5-7-16(8-6-15)13-23-19(24)22-14-17(9-10-18(22)20-23)27(25,26)21-11-3-4-12-21/h2,5-10,14H,1,3-4,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPRTXWNLSVADE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2512122.png)

![N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2512124.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2512139.png)

![(Z)-3-(2-methoxyethyl)-5-((2-((2-morpholinoethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2512142.png)